6-((5-((2,5-dimethylbenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-((5-((2,5-dimethylbenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a combination of triazole and pyrimidine rings. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-((2,5-dimethylbenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation:
Pyrimidine Ring Construction: The final step involves the formation of the pyrimidine ring, which can be synthesized through condensation reactions involving urea or thiourea derivatives.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Precise control of reaction temperatures and pressures to optimize product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions could target the triazole or pyrimidine rings, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to known bioactive molecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Incorporation into pharmaceutical formulations for targeted therapies.
Mechanism of Action
The mechanism of action of 6-((5-((2,5-dimethylbenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-((5-((2,5-dimethylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a different substitution pattern on the aromatic ring.
6-((5-((2,5-dimethylbenzyl)thio)-4-(phenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group on the aromatic ring.
Uniqueness
The unique combination of functional groups and ring structures in 6-((5-((2,5-dimethylbenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-5-4-6-19(10-14)28-20(11-18-12-21(29)25-22(30)24-18)26-27-23(28)31-13-17-9-15(2)7-8-16(17)3/h4-10,12H,11,13H2,1-3H3,(H2,24,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUSZGTXKOFHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=C(C=CC(=C3)C)C)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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